3-Methyloct-3-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20826-36-2 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
3-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h8H,4-7H2,1-3H3 |
InChI Key |
RRPHUUXRVVPAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies Involving 3 Methyloct 3 Ene
Stereoselective Synthesis of 3-Methyloct-3-ene Isomers and Related Alkenes
The synthesis of specific isomers of trisubstituted alkenes like this compound is a significant challenge in organic chemistry. The control over the double bond geometry (E/Z configuration) is crucial as the isomeric purity can profoundly impact the properties and biological activity of target molecules. While general methods for alkene synthesis are well-established, achieving high stereoselectivity for trisubstituted systems often requires specialized catalytic approaches.
Methods for generating acyclic trisubstituted alkenes include Wittig-type transformations, though these often yield low stereoselectivity unless specific substrates like α-alkoxy ketones are used. nih.gov Other protocols may involve lengthy sequences or harsh conditions. nih.gov Modern catalytic methods, particularly cross-coupling and cross-metathesis, have emerged as powerful tools for accessing E- or Z-trisubstituted alkenes with high efficiency and stereoisomeric purity. nih.govescholarship.org For instance, the synthesis of (E)- and (Z)-3-methyloct-3-ene can be envisioned through the strategic application of these advanced catalytic reactions, where the careful selection of catalysts and reaction partners dictates the stereochemical outcome. nih.govpearson.compearson.com
Metal-Catalyzed Cyclization and Coupling Strategies
Metal catalysts have revolutionized the synthesis of complex organic molecules. For structures related to or incorporating the this compound framework, several metal-catalyzed strategies are pivotal.
Indium(III)-Catalyzed Cascade Cycloisomerization of 1,5-Enynes
Indium(III) halides have proven to be effective catalysts for promoting cascade cycloisomerization reactions of 1,5-enynes. acs.orgnih.gov This process is highly atom-economical and proceeds under mild conditions. nih.govresearchgate.net The reaction is initiated by the η² coordination of the indium(III) catalyst with the alkyne, which triggers a cyclization cascade. acs.org For 1,5-enynes, this typically involves a 6-endo-dig cyclization to form a cyclopentene (B43876) ring structure. acs.orgnih.gov
The mechanism allows for the creation of complex polycyclic frameworks, including spiroheterocycles, in a single step. acs.orgnih.gov The regioselectivity of the cyclization can be influenced by the substitution pattern on the enyne substrate. mdpi.com For example, terminal alkynes tend to favor a 5-exo pathway, while substituted alkynes often lead to 6-endo products. mdpi.com This methodology provides a powerful route to synthesize substituted cyclopentenes, which are valuable building blocks in organic synthesis. organic-chemistry.org
Table 1: Indium(III)-Catalyzed Cycloisomerization of 1,5-Enynes
| Entry | Substrate (1,5-Enyne) | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Aryl-substituted 1,5-enyne | InI₃ (5 mol%) | Toluene, 60 °C | Tricyclic benzo[b]chromene | High | acs.orgnih.gov |
| 2 | 1,5-Enynyl benzyl (B1604629) N-tosylamine | InI₃ (5 mol%) | Toluene, 60 °C | Azaspirane derivative | 92% | acs.org |
Titanium(II)-Mediated Enyne Cyclization and Copper-Catalyzed Allylation
Low-valent titanium reagents, such as Ti(O-i-Pr)₄/2i-PrMgCl, are highly effective in mediating the cyclization of enynes. nii.ac.jp A notable application is the stereoselective cyclization of derivatives of 3-methyloct-2-en-7-yn-1-ol. nii.ac.jp This reaction proceeds via an intramolecular allyltitanation of the alkyne, forming a titanacyclopentene intermediate. nii.ac.jp
This reactive organotitanium species can be trapped in situ. The addition of an allyl halide, such as allyl bromide, in the presence of a copper salt like copper(I) cyanide (CuCN), results in a copper-catalyzed allylation at the vinyl-titanium bond. nii.ac.jpnih.gov This tandem sequence efficiently constructs a 1-methyl-2-(1-alkylbut-3-enylidene)-1-vinylcyclopentane structure. The resulting triene is a versatile intermediate that can be further transformed, for example, via ring-closing metathesis to build complex polycyclic systems like 3a-methylhydrindanes. nii.ac.jp
Table 2: Ti(II)-Mediated Cyclization / Cu-Catalyzed Allylation of a 3-Methyloct-enynol Derivative
| Substrate | Reagents | Intermediate | Subsequent Reaction | Final Product | Diastereoselectivity | Reference |
|---|
Palladium-Catalyzed Transformations (e.g., Cross-Coupling, Allylation)
Palladium-catalyzed reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.net These reactions, including the Nobel Prize-winning Heck, Negishi, and Suzuki couplings, provide straightforward routes for constructing trisubstituted alkenes from simple precursors. libretexts.orgjove.com
Cross-Coupling Reactions: In a typical cross-coupling catalytic cycle, a Pd(0) species undergoes oxidative addition with an organohalide (R-X). jove.com The resulting organopalladium(II) complex then undergoes transmetalation with an organometallic reagent (e.g., organoboron in Suzuki coupling or organotin in Stille coupling). libretexts.orglibretexts.org The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org These methods are widely used to create C(sp²)–C(sp²) bonds, essential for synthesizing substituted alkenes. libretexts.org
Allylation Reactions: The Tsuji-Trost reaction is a palladium-catalyzed substitution of a substrate bearing a leaving group in an allylic position. wikipedia.org The reaction proceeds through a characteristic π-allyl-palladium intermediate, which is then attacked by a nucleophile. wikipedia.orgsnnu.edu.cn The use of chiral phosphine (B1218219) ligands has enabled the development of highly enantioselective asymmetric allylic alkylations (AAA), providing access to chiral molecules under mild conditions. wikipedia.orgmdpi.com More recent developments include the direct C-H allylation of alkenes, which avoids the need for pre-functionalized substrates. snnu.edu.cnrsc.org
Olefin Metathesis Approaches
Olefin metathesis is a catalytic reaction that involves the cutting and reorganizing of carbon-carbon double bonds between two alkene molecules. mdpi.comresearchgate.net It has become an indispensable tool for the synthesis of alkenes.
Cross-Metathesis Reactions
Cross-metathesis (CM) involves the reaction between two different alkenes to form new alkene products. scielo.br While conceptually simple, achieving high selectivity and efficiency in the synthesis of trisubstituted alkenes presents several challenges. nih.govescholarship.org These include a lack of chemoselectivity, where the more reactive, less-hindered alkene partner may preferentially react with itself (homo-metathesis), and the formation of unstable methylidene catalyst complexes. nih.govresearchgate.net
Despite these hurdles, significant progress has been made through the development of highly active and selective catalysts, particularly those based on molybdenum and ruthenium. acs.orgacs.org Modern strategies often employ a trisubstituted alkene as one of the starting materials. nih.govescholarship.org This approach can lead to the efficient and highly stereoselective synthesis of other linear E- or Z-trisubstituted alkenes with exceptional isomeric purity (up to >98% E or 95% Z). nih.govescholarship.org This makes CM a powerful and practical method for accessing specific isomers of compounds like this compound. core.ac.uk
Table 3: Key Features of Stereoselective Cross-Metathesis for Trisubstituted Alkenes
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Catalysts | Molybdenum (Mo) or Ruthenium (Ru) based complexes (e.g., Grubbs, Schrock catalysts) | High activity, functional group tolerance, and control over stereoselectivity. | nih.govacs.org |
| Strategy | CM between an E- or Z-trisubstituted alkene and a second alkene partner. | Overcomes issues of poor chemoselectivity and formation of unstable methylidene complexes. | nih.govescholarship.org |
| Outcome | High yields and exceptional stereoisomeric purity (e.g., >98% E or >95% Z). | Provides access to otherwise difficult-to-prepare single-isomer products. | escholarship.org |
| Applications | Synthesis of biologically active compounds and complex molecular fragments. | Demonstrates the synthetic utility and power of the method. | escholarship.orgacs.org |
Ring-Closing Metathesis (RCM) in Polycyclic Synthesis
Ring-Closing Metathesis (RCM) has become an exceptionally powerful method in organic synthesis for the construction of cyclic molecules, ranging from simple 5-membered rings to complex macrocycles. organic-chemistry.orgthieme-connect.de The reaction involves the intramolecular metathesis of a diene, catalyzed typically by ruthenium or molybdenum alkylidene complexes, to form a cycloalkene and a small, volatile alkene byproduct like ethylene. organic-chemistry.orggoogle.com This strategy is particularly valuable in the total synthesis of natural products and other complex polycyclic frameworks due to the high functional group tolerance of modern catalysts. thieme-connect.deorgsyn.org
While direct applications of this compound in RCM for polycyclic synthesis are not extensively documented, research on structurally related derivatives highlights the utility of its core structure in advanced synthetic sequences. A notable strategy involves a tandem reaction sequence that begins with a derivative of 3-methyloct-2-en-7-yn-1-ol to construct polycyclic indene (B144670) systems. researchgate.net This multi-step process demonstrates how a substituted octene backbone can be manipulated to create complex ring structures.
The synthesis commences with a Titanium(II)-mediated reductive cyclization of a 3-methyloct-2-en-7-yn-1-ol derivative. researchgate.net This initial step stereoselectively generates a five-membered ring intermediate, specifically a 1-methyl-2-(1-alkylbut-3-enylidene)-1-vinylcyclopentane. This diene intermediate is then subjected to a Ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction. The RCM step efficiently closes the second ring, yielding the target polycyclic compound, 3a-methyl-2,3,3a,6-tetrahydro-1H-indene. researchgate.net This sequence showcases a sophisticated approach where the octene framework is strategically employed to build a bicyclo[4.3.0] system. researchgate.net
The research highlights the stereoselective nature of this transformation, enabling the controlled synthesis of specific stereoisomers of the final polycyclic product. researchgate.net
Table 1: Tandem Cyclization-RCM for Polycyclic Indene Synthesis researchgate.net
| Step | Starting Material | Reaction Type | Catalyst / Reagent | Intermediate / Product |
| 1 | 3-Methyloct-2-en-7-yn-1-ol derivative | Ti(II)-mediated cyclization | Ti(O-i-Pr)₄ / i-PrMgCl, then Allyl bromide / CuCN | 1-Methyl-2-(1-alkylbut-3-enylidene)-1-vinylcyclopentane |
| 2 | 1-Methyl-2-(1-alkylbut-3-enylidene)-1-vinylcyclopentane | Ring-Closing Metathesis (RCM) | Ruthenium catalyst | 3a-Methyl-2,3,3a,6-tetrahydro-1H-indene |
Mechanistic Insights and Stereochemical Control in 3 Methyloct 3 Ene Reactions
Oxidative Cleavage Reactions
Oxidative cleavage reactions involve the complete rupture of the carbon-carbon double bond, yielding smaller carbonyl-containing molecules. The identity of these products depends on the specific oxidizing agent used and the substitution pattern of the original alkene.
Ozonolysis is a powerful method for cleaving alkenes to produce aldehydes and ketones. pearson.compearson.com The reaction proceeds in two steps: first, the addition of ozone (O₃) to the double bond, followed by a workup step, typically with a reducing agent like dimethyl sulfide (B99878) (CH₃)₂S.
The mechanism begins with the [3+2] cycloaddition of ozone to the double bond of 3-methyloct-3-ene to form an unstable primary ozonide, also known as a molozonide. pearson.com This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). The subsequent reductive workup with dimethyl sulfide cleaves the ozonide, yielding two distinct carbonyl compounds.
For this compound, the cleavage occurs at the C3-C4 double bond. The carbon at position 3 is bonded to a methyl group and an ethyl group, while the carbon at position 4 is bonded to a hydrogen and a butyl group. Consequently, the ozonolysis of either (E)- or (Z)-3-methyloct-3-ene results in the formation of butan-2-one and butanal. pearson.comchegg.comchegg.com The stereochemistry of the starting alkene does not influence the identity of the final carbonyl products in this reaction. pearson.com
Table 1: Products of Ozonolysis of this compound
| Reactant | Reagents | Product 1 | Product 2 |
|---|
The use of hot, concentrated potassium permanganate (B83412) (KMnO₄) also results in the oxidative cleavage of the double bond. pearson.compearson.com However, these are harsher conditions than reductive ozonolysis, and the products are often further oxidized. cutm.ac.in
When this compound reacts with warm, concentrated KMnO₄, the double bond is cleaved. The trisubstituted carbon at position 3 is converted into a ketone. The other carbon of the double bond, at position 4, is bonded to one hydrogen atom and an alkyl group. Under these strong oxidizing conditions, this position is initially oxidized to an aldehyde, which is then immediately further oxidized to a carboxylic acid. pearson.comcutm.ac.in
Therefore, the reaction of (Z)-3-methyloct-3-ene with hot, concentrated KMnO₄ yields butan-2-one and butanoic acid. pearson.comcutm.ac.in
Table 2: Products of Permanganate Cleavage of this compound
| Reactant | Reagents | Product 1 | Product 2 |
|---|
Ozonolysis Mechanisms and Carbonyl Product Formation
Stereospecific Addition Reactions
Addition reactions to this compound break the pi bond and form two new sigma bonds. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.
Hydroboration-oxidation is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. masterorganicchemistry.comwikipedia.org In the first step, borane (B79455) (BH₃) adds across the double bond. Boron, the less electronegative atom, adds to the less substituted carbon (C4), while a hydrogen atom adds to the more substituted carbon (C3). masterorganicchemistry.com This addition occurs in a concerted fashion, with the boron and hydrogen adding to the same face of the double bond (syn addition). pearson.comlibretexts.org
In the second step, oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, with complete retention of stereochemistry. masterorganicchemistry.comwikipedia.org
The reaction with this compound creates two new chiral centers at C3 and C4. Because the reaction is stereospecific, the configuration of the starting alkene ((E) or (Z)) determines the stereochemical relationship between the products. The hydroboration-oxidation of (Z)-3-methyloct-3-ene and (E)-3-methyloct-3-ene will each produce a pair of enantiomers, but the products from the (Z)-isomer will be diastereomers of the products from the (E)-isomer.
Table 3: Stereochemical Outcome of Hydroboration-Oxidation of this compound Isomers
| Starting Alkene | Product(s) | Stereochemical Relationship |
|---|---|---|
| (Z)-3-Methyloct-3-ene | (3R,4R)-3-Methyloctan-4-ol and (3S,4S)-3-Methyloctan-4-ol | Enantiomers |
In electrophilic addition reactions, such as the addition of hydrogen halides (H-X), the alkene's pi bond acts as a nucleophile, attacking the electrophile (H⁺). cutm.ac.in This initial step is rate-determining and generates a carbocation intermediate. libretexts.org The regioselectivity of the reaction is dictated by the stability of this intermediate, following Markovnikov's rule. masterorganicchemistry.comyoutube.com
When this compound reacts with an acid like HBr, the proton can add to either C3 or C4 of the double bond.
Path A: Protonation at C4 generates a tertiary carbocation at C3.
Path B: Protonation at C3 generates a secondary carbocation at C4.
Tertiary carbocations are significantly more stable than secondary carbocations. Therefore, the reaction proceeds preferentially through Path A. libretexts.org The nucleophilic bromide ion (Br⁻) then rapidly attacks the tertiary carbocation at C3. libretexts.org The result is the formation of 3-bromo-3-methyloctane as the major product. Because the intermediate carbocation is planar, the nucleophile can attack from either face, leading to a racemic mixture if a new chiral center is formed and no others are present.
Table 4: Regioselectivity in Electrophilic Addition to this compound
| Reactant | Reagent | Intermediate | Major Product | Rationale |
|---|
Hydroboration-Oxidation: Syn Addition and Diastereoselectivity
Isomerization Processes
Isomerization of this compound can involve the interconversion of its (E) and (Z) stereoisomers. Such processes are typically catalyzed by acids or transition metals. acs.org The mechanism for acid-catalyzed isomerization often involves the protonation of the double bond to form the stable tertiary carbocation at C3. This intermediate has a planar geometry at the cationic center, and there is free rotation around the adjacent C3-C4 single bond. Deprotonation can then occur to regenerate the double bond, leading to a thermodynamic equilibrium mixture of both (E) and (Z) isomers.
Catalytic isomerization can also occur via other pathways. For instance, certain transition metal catalysts, such as those involving indium(III), can facilitate isomerization through intermediates that possess carbocationic character, allowing for geometric interconversion. acs.org Similarly, phosphine-catalyzed reactions have been shown to isomerize related conjugated systems, suggesting another potential pathway for the isomerization of this compound under specific conditions. mdpi.com
Cis-Trans Isomerization Mechanisms
The interconversion between the cis (Z) and trans (E) isomers of this compound is a fundamental process governed by specific mechanistic pathways, primarily thermal and photochemical. These mechanisms involve overcoming the rotational barrier of the carbon-carbon double bond, which is typically substantial in the ground state.
Thermal Isomerization: Thermal isomerization of alkenes requires significant energy input to break the π-bond, allowing rotation around the σ-bond, followed by the reformation of the π-bond in the opposite configuration. This process generally requires high temperatures (>400°C) and can be catalyzed by acids. organic-chemistry.org The reaction proceeds toward a thermodynamic equilibrium, which for a trisubstituted alkene like this compound, generally favors the more stable trans (E) isomer due to reduced steric strain between the alkyl groups attached to the double bond.
Photochemical Isomerization: Photochemical isomerization provides an alternative pathway that can be performed under milder conditions. libretexts.org This process is initiated by the absorption of a photon, which excites the alkene from its ground state (S₀) to an excited singlet state (S₁). In this excited state, the π-bond is effectively broken, and the molecule adopts a non-planar geometry where rotation around the central C-C bond is facile. libretexts.orgnumberanalytics.com
The mechanism can proceed directly or via a photosensitizer.
Direct Irradiation: The alkene absorbs light directly, promoting an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). numberanalytics.com This weakens the double bond, allowing for rotation to a twisted, perpendicular geometry which represents an energy minimum in the excited state. libretexts.org From this common triplet state, the molecule can decay back to the ground state, forming either the cis or trans isomer. libretexts.org The ratio of the isomers formed depends on the relative rates of decay to the ground-state isomers. libretexts.org
Sensitized Isomerization: A sensitizer (B1316253) molecule with a suitable triplet energy absorbs the light and then transfers its energy to the alkene, promoting it to its triplet state (T₁). libretexts.orgacs.org This process is often more efficient and can be used to achieve isomerizations that are difficult via direct irradiation. acs.org Accessing excited-state reactivity allows for the circumvention of microscopic reversibility that governs thermal reactions, enabling contra-thermodynamic isomerizations where the less stable Z-alkene can be favored. acs.org
These photochemical methods offer a powerful tool for controlling the stereochemistry of the double bond in molecules like this compound, potentially allowing for the selective formation of the less thermodynamically stable Z-isomer. libretexts.orgnumberanalytics.com
Catalytic Isomerization
Catalytic isomerization represents a highly efficient and atom-economical method for altering the position and geometry of the double bond in this compound. thieme-connect.com Transition metal catalysts are central to these transformations, offering pathways with lower activation energies than thermal methods. scispace.comrsc.org These processes are valuable for converting readily available alkenes into more valuable isomers for applications in fine chemical synthesis. sdsu.edu
The primary mechanisms for transition metal-catalyzed alkene isomerization are the metal-hydride addition-elimination pathway and the π-allyl pathway.
Metal-Hydride Pathway: This is a common mechanism for catalysts based on metals like cobalt, rhodium, and ruthenium. thieme-connect.comscispace.com The cycle begins with the coordination of the alkene to a metal-hydride [M-H] species. This is followed by the migratory insertion of the alkene into the M-H bond, forming a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon regenerates the metal-hydride catalyst and releases an isomerized alkene. The regioselectivity of this process (i.e., which isomer is formed) is dictated by the relative stability of the possible metal-alkyl intermediates and the transition states for β-hydride elimination. For this compound, this could lead to the formation of other regioisomers, such as 3-methyloct-2-ene or 3-methyloct-4-ene.
π-Allyl Pathway: This mechanism is prevalent for metals like palladium and iron. It involves the abstraction of an allylic hydrogen from the alkene to form a π-allyl metal complex. The metal hydride species can then re-insert the hydrogen at a different position of the allyl system, leading to an isomerized alkene.
The choice of metal and ligands is crucial for controlling the selectivity of the isomerization. sdsu.edu For instance, certain ruthenium catalysts have shown exceptionally high selectivity for forming (E)-internal alkenes from terminal alkenes. sdsu.edu Cobalt catalysts have also been extensively studied for both positional and geometric isomerization. thieme-connect.com The development of bifunctional catalysts can provide kinetic control over both positional and geometric isomerism, which is often difficult to achieve under thermodynamic control. sdsu.edu Heterogeneous catalysts, such as nickel-hydride systems supported on materials like sulfated zirconia, offer advantages in terms of stability and recyclability while maintaining high activity and selectivity. nih.gov
| Catalyst System | Metal | Typical Mechanism | Key Features | Reference |
|---|---|---|---|---|
| Cobalt Complexes | Co | Metal-Hydride Addition/Elimination or MHAT | Efficient for positional and geometric isomerization; can access diverse products. | thieme-connect.com |
| Rhodium Complexes | Rh | Metal-Hydride Addition/Elimination | High activity; often used in tandem reactions. | scispace.com |
| Ruthenium Complexes | Ru | Metal-Hydride Addition/Elimination | Can be designed for high (E)-selectivity; bifunctional catalysts offer kinetic control. | sdsu.edu |
| Nickel/Solid Acid | Ni | Metal-Hydride Pathway | Heterogeneous system, robust, recyclable, high activity and improved selectivity. | nih.gov |
| Palladium Complexes | Pd | π-Allyl Pathway | Commonly used for isomerization. | mit.edu |
Other Complex Reaction Mechanisms
Ene Reactions of Unsaturated Compounds
The ene reaction, or Alder-Ene reaction, is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgnumberanalytics.com this compound is a suitable ene component due to the presence of reactive allylic hydrogens on both carbon-2 and carbon-5. The reaction results in the formation of a new σ-bond, a migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org
The mechanism of the ene reaction is typically concerted, proceeding through a cyclic, six-membered transition state. numberanalytics.com It is classified under Woodward-Hoffmann rules as a [σ2s + π2s + π2s] process. wikipedia.orgillinois.edu The reaction generally requires high temperatures to overcome the activation energy associated with breaking the allylic C-H σ-bond. organic-chemistry.org
The reactivity of the allylic hydrogen in thermal ene reactions follows the order: primary > secondary > tertiary. wikipedia.org For this compound, this implies that abstraction of a hydrogen from the C-2 methylene (B1212753) group would be favored over abstraction from the C-5 methine group.
Lewis Acid Catalysis: Many ene reactions can be catalyzed by Lewis acids, particularly when the enophile contains a carbonyl group. organic-chemistry.orgwikipedia.org The Lewis acid coordinates to the enophile, lowering the energy of its LUMO and accelerating the reaction. wikipedia.org Lewis acid-catalyzed ene reactions can proceed through either a concerted pathway with a polar transition state or a stepwise mechanism involving a zwitterionic intermediate. wikipedia.org The specific pathway is influenced by the reactivity of the ene, the enophile, and the choice of catalyst. wikipedia.org
Stereoselectivity: The concerted nature of the ene reaction imparts a high degree of stereoselectivity. numberanalytics.com The reaction typically proceeds through an endo transition state, although the regiochemistry is influenced by the substituents on both the ene and the enophile. numberanalytics.com
For this compound reacting with an enophile like formaldehyde (B43269) (H₂C=O), two potential products could be formed, depending on which allylic hydrogen is transferred. This highlights the regioselectivity aspect of the reaction.
Hydroformylation Reaction Mechanisms
Hydroformylation, also known as the oxo process, is a critical industrial reaction that converts an alkene into an aldehyde by adding a formyl group (-CHO) and a hydrogen atom across the double bond. illinois.edursc.org For a trisubstituted alkene like this compound, this reaction is particularly challenging due to the steric hindrance around the double bond and the potential to form two constitutional isomers (regioisomers). acs.orgnih.govnih.gov
The most widely accepted mechanism for rhodium-catalyzed hydroformylation was proposed by Heck and Breslow. illinois.edu The catalytic cycle involves several key steps:
Ligand Dissociation and Olefin Coordination: The active catalyst, typically a rhodium-hydride species like [HRh(CO)(PR₃)₂], may first dissociate a ligand to create a vacant coordination site. The alkene (this compound) then coordinates to the metal center.
Migratory Insertion (Hydrometallation): The coordinated alkene inserts into the rhodium-hydride bond. For this compound, this can occur in two ways, leading to two different rhodium-alkyl intermediates. This step determines the regioselectivity of the final product. The addition is a syn process, meaning the hydrogen and the metal add to the same face of the double bond. illinois.edu
CO Coordination and Insertion (Carbonylation): A molecule of carbon monoxide (CO) coordinates to the rhodium-alkyl complex. This is followed by migratory insertion of the alkyl group onto the coordinated CO, forming a rhodium-acyl complex.
Oxidative Addition and Reductive Elimination: The rhodium-acyl complex reacts with H₂, typically through oxidative addition, to form a rhodium(III) dihydrido acyl intermediate. Subsequent reductive elimination releases the aldehyde product and regenerates the active rhodium-hydride catalyst, completing the cycle. illinois.edu
Control of Selectivity: Controlling regioselectivity and enantioselectivity (if a chiral center is formed) is paramount in asymmetric hydroformylation. acs.orgnih.gov
Regioselectivity: For trisubstituted alkenes, hydroformylation often defies Keulemans' rule, which predicts formylation at the less substituted carbon. nih.gov The choice of ligands is crucial. Bulky phosphine (B1218219) or phosphite (B83602) ligands can steer the reaction towards one regioisomer over the other. rsc.org The bite angle of chelating diphosphine ligands is a key parameter; larger bite angles tend to favor the formation of linear aldehydes from terminal alkenes, and this principle influences the regioselectivity for internal alkenes as well. illinois.edursc.org
Stereoselectivity: When hydroformylation creates a new stereocenter, chiral ligands are used to induce enantioselectivity. nih.gov The hydroformylation of a related compound, (E)- and (Z)-3-methyloct-2-en-1-ol, demonstrates that the reaction can be highly stereospecific, with the geometry of the starting alkene determining the diastereomer of the product formed. nih.gov This suggests that for this compound, a stereospecific hydroformylation could potentially generate two new stereocenters with high control.
| Substrate | Catalyst System | Product | Diastereomeric Ratio |
|---|---|---|---|
| (E)-3-methyloct-2-en-1-ol | Rh(acac)(CO)₂ / Ligand 1 | Single Diastereomer | >20:1 |
| (Z)-3-methyloct-2-en-1-ol | Rh(acac)(CO)₂ / Ligand 1 | Single Diastereomer | >20:1 |
Ligand 1 refers to a specific scaffolding ligand designed to control regioselectivity. nih.gov
Computational Chemistry and Theoretical Investigations of 3 Methyloct 3 Ene Systems
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure of many-body systems. nih.gov It has become a primary tool for studying chemical reactivity and selectivity in organic reactions involving alkenes. rsc.orgmdpi.com DFT calculations can shed light on reaction mechanisms, transition states, and the factors controlling regioselectivity and stereoselectivity. acs.orgrsc.org
For 3-methyloct-3-ene, a trisubstituted alkene, DFT can be employed to model its behavior in various reactions. The reactivity of an alkene is closely related to its structure and the nature of its substituent groups. rsc.org In this compound, the double bond is surrounded by a methyl group, an ethyl group, and a butyl group. These electron-donating alkyl groups increase the electron density of the C=C double bond, making it more nucleophilic and thus more reactive towards electrophiles compared to less substituted alkenes. libretexts.org
DFT studies can quantify this increased reactivity by calculating reaction energy barriers. For instance, in an electrophilic addition reaction, DFT can model the formation of the carbocation intermediate. The stability of this intermediate, influenced by the electronic effects of the alkyl substituents, dictates the reaction pathway and rate. Similarly, in cycloaddition reactions, DFT can predict the most favorable stereochemical and regiochemical outcomes by comparing the activation energies of different possible transition states. acs.org
Research on various substituted alkenes has shown that DFT can accurately predict reactivity trends. rsc.orgresearchgate.net For example, studies on the ozonolysis of different alkene classes have demonstrated that trisubstituted alkenes are generally more reactive than monosubstituted or disubstituted alkenes. rsc.org This is attributed to the higher energy of the Highest Occupied Molecular Orbital (HOMO) in more substituted systems. libretexts.org Applying this principle to this compound allows for the prediction of its high reactivity in such oxidation reactions.
Table 1: Representative DFT-Calculated Parameters for Alkene Reactivity Note: The following data is illustrative, based on general principles of DFT studies on alkenes, to represent the type of findings generated for a molecule like this compound.
| Computational Method | System | Calculated Property | Finding/Interpretation |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | Electrophilic Addition of HBr to this compound | Activation Energy (ΔG‡) for protonation | Lower activation energy for forming the tertiary carbocation at C3 compared to the secondary carbocation at C4, predicting high regioselectivity (Markovnikov's rule). |
| DFT (M06-2X/def2-TZVP) | Ozonolysis of this compound | Reaction Enthalpy (ΔH) | Highly exothermic reaction, consistent with the high reactivity of trisubstituted alkenes towards ozone. rsc.org |
| DFT (B3LYP) | Ni-catalyzed Cycloaddition | Energy of Transition States | Calculations can determine the relative energies of different stereoisomeric transition states, predicting the diastereoselectivity of the resulting cyclic product. acs.org |
Molecular Mechanics (MM) and Molecular Dynamics (MD) for Conformational Analysis
The three-dimensional shape and flexibility of a molecule are critical to its properties and reactivity. ugent.be Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, can be effectively performed using Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations. numberanalytics.com
Molecular Mechanics methods use classical mechanics and empirically derived force fields (like MM3) to calculate the potential energy of a molecule as a function of its atomic coordinates. numberanalytics.combas.bg By systematically or stochastically exploring different rotational possibilities around single bonds, MM calculations can identify low-energy conformers. For this compound, which has several rotatable single bonds within its ethyl and butyl groups, a conformational search would reveal a landscape of stable and metastable structures. The geometry of the (E) and (Z) isomers of this compound would also influence the preferred conformations of the attached alkyl chains.
Table 2: Illustrative Conformational Data for this compound from MM/MD Note: This table presents hypothetical but representative data that would be obtained from a conformational analysis of (E)-3-methyloct-3-ene.
| Simulation Type | Parameter Measured | Hypothetical Value | Significance |
|---|---|---|---|
| MM (MM3 Force Field) | Relative Energy of Conformer 1 | 0.0 kcal/mol | Identifies the global minimum energy conformation (most stable shape). |
| MM (MM3 Force Field) | Dihedral Angle C2-C3-C4-C5 in Conformer 1 | ~178° | Describes the torsion around the central part of the molecule in its most stable state. |
| MD (10 ns Simulation) | Average C4-C5-C6-C7 Dihedral Angle | Fluctuates around ±60° and 180° | Indicates free rotation within the butyl chain, with preferences for gauche and anti conformations. |
| MD (10 ns Simulation) | Conformational Transition Rate | ~10⁹ s⁻¹ | Quantifies the flexibility and the speed at which the molecule changes its shape. numberanalytics.com |
Frontier Orbital Analysis and Electronic Structure Calculations
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.com The energy and symmetry of these orbitals dictate whether a reaction is favorable.
For an alkene like this compound, the HOMO is the pi (π) bonding orbital of the C=C double bond, and the LUMO is the corresponding pi-star (π*) antibonding orbital. libretexts.org The energy of the HOMO is related to the molecule's ability to act as a nucleophile (electron donor), while the LUMO energy relates to its ability to act as an electrophile (electron acceptor). masterorganicchemistry.com
Electronic structure calculations, typically performed using DFT or other quantum chemical methods, can determine the energies of these frontier orbitals. For this compound, the presence of three electron-donating alkyl groups has a significant effect: they push electron density towards the double bond through σ-donation, which raises the energy of the π orbital (HOMO). libretexts.orglibretexts.org A higher-energy HOMO makes the alkene a stronger nucleophile and more reactive toward electrophiles. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajrconline.orgresearchgate.net A small HOMO-LUMO gap generally signifies high reactivity, as it takes less energy to excite an electron from the HOMO to the LUMO. Trisubstituted alkenes like this compound are expected to have a smaller HOMO-LUMO gap compared to less substituted alkenes like ethene or propene, consistent with their higher reactivity.
Table 3: Conceptual Comparison of Frontier Orbital Energies Note: Values are illustrative to show the trend of substituent effects on frontier orbital energies.
| Molecule | Substitution Pattern | Relative HOMO Energy (eV) | Relative LUMO Energy (eV) | Resulting HOMO-LUMO Gap (eV) | Reactivity Trend |
|---|---|---|---|---|---|
| Ethene | Unsubstituted | Low | High | Large | Low |
| Propene | Monosubstituted | Medium | Slightly Lower | Medium | Medium |
| This compound | Trisubstituted | High | Lower | Small | High libretexts.orglibretexts.org |
Strategic Applications of 3 Methyloct 3 Ene and Its Derivatives in Organic Synthesis
Precursors for Chiral Building Blocks and Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are fundamental to this endeavor. sigmaaldrich.com Alkenes and their derivatives, such as alcohols, amines, and carboxylic acids, are common starting points for generating these blocks through asymmetric synthesis. While direct asymmetric functionalization of 3-methyloct-3-ene is not widely documented, its derivatives are valuable precursors.
Functionalized derivatives of this compound, such as those containing hydroxyl or carboxyl groups, can be transformed into valuable chiral intermediates. Chiral alcohols, for instance, are often synthesized via the asymmetric catalytic hydrogenation of corresponding carbonyl compounds. Similarly, chiral amines and carboxylic acids can be produced through various methods, including enzymatic resolutions and asymmetric catalysis, providing access to a wide array of stereochemically defined structures.
A powerful strategy for creating chiral centers is the rhodium-catalyzed asymmetric conjugate addition. For example, the conjugate addition of arylboronic acids to cinnemaldehyde derivatives, in the presence of chiral diene-rhodium catalysts, has been shown to produce enantioenriched 3,3-diarylpropanals with high yields and enantioselectivities. nih.gov This type of catalytic system could potentially be adapted for derivatives of this compound, allowing for the enantioselective introduction of substituents and the creation of complex chiral molecules.
The table below summarizes common strategies for generating chiral building blocks from functionalized precursors, applicable to derivatives of this compound.
| Precursor Type | Asymmetric Method | Resulting Chiral Building Block |
| α,β-Unsaturated Carbonyl | Catalytic Asymmetric Conjugate Addition | Substituted Aldehyde/Ketone |
| Ketone/Aldehyde | Asymmetric Catalytic Hydrogenation | Chiral Alcohol |
| Racemic Carboxylic Acid | Enzymatic Resolution | Chiral Carboxylic Acid |
| Imine | Asymmetric Catalytic Reduction | Chiral Amine |
This table illustrates general methodologies for asymmetric synthesis applicable to functionalized alkene derivatives.
Construction of Polycyclic and Heterocyclic Frameworks
The carbon framework of this compound derivatives is particularly suited for intramolecular cyclization reactions, leading to the formation of complex polycyclic and heterocyclic systems. These reactions are often triggered by transition metal catalysts that activate specific functional groups within the molecule.
A notable example is the indium(III)-catalyzed cascade cycloisomerization of aryl 1,5-enynes. Research has demonstrated that an enyne containing a 3-methyloctene skeleton, specifically (E)-1,3-Dimethoxy-5-[(3-methyloct-2-en-6-yn-1-yl)oxy]benzene, can undergo a double cycloisomerization reaction. acs.org Catalyzed by indium(III) iodide (InI₃), this reaction proceeds in a cascade fashion under mild conditions, activating the alkyne for an electrophilic attack. acs.org This process can be stereospecific and leads to the formation of tricyclic frameworks, such as benzo[b]chromenes, with high atom economy. acs.org In some cases, this cascade can be combined with subsequent palladium-catalyzed cross-coupling reactions to further functionalize the polycyclic product in a one-pot sequence. acs.org
The synthesis of nitrogen-containing heterocycles, such as phenanthridines, represents another significant application. Phenanthridines are core structures in many biologically active alkaloids. beilstein-journals.org Synthetic strategies often involve the intramolecular cyclization of biphenyl (B1667301) or related precursors. beilstein-journals.orgrsc.orgresearchgate.net For instance, an I₂-mediated intramolecular sp³ C-H amination of aniline (B41778) precursors provides a metal-free route to phenanthridine (B189435) derivatives. rsc.org Gold-catalyzed hydroamination of 2'-alkynyl-biphenylamine precursors also yields these structures under mild, water-compatible conditions. nih.gov A derivative of this compound, appropriately attached to an aniline or biphenylamine scaffold, could serve as a substrate for these cyclization strategies, incorporating the lipophilic octene side chain into the final heterocyclic framework.
The following table details a key reaction for polycycle construction using a 3-methyloctene derivative.
| Substrate | Catalyst | Reaction Type | Product Framework |
| (E)-Aryl 1,5-enyne with 3-methyloctene unit | InI₃ (5 mol %) | Cascade Cycloisomerization | Tricyclic Benzo[b]chromene |
Data sourced from a study on indium(III)-catalyzed stereoselective synthesis of tricyclic frameworks. acs.org
Role in the Synthesis of Bioactive Molecules and Natural Product Analogues
The structural motifs present in this compound and its derivatives are found in various natural products and bioactive molecules. Consequently, these compounds are valuable starting materials or intermediates in total synthesis and for creating structurally related analogues.
A clear example is the total synthesis of Penicillenol C1, a metabolite isolated from a Penicillium fungus. researchgate.netnih.govacs.orgacs.org The synthesis was achieved through the 3-acylation of an L-threonine-derived tetramic acid with enantiopure (6E)-2-methyloctenoic acid. nih.govacs.orgacs.org This key building block, a direct derivative of a 3-methyloctene structure, was prepared using an Evans asymmetric alkylation to set the crucial methyl-branched stereocenter. acs.org The successful synthesis and comparison of spectral data with the natural product confirmed the absolute stereochemistry of Penicillenol C1. nih.govacs.orgacs.org
Furthermore, the lipophilic nature of the methyloctene chain makes it a relevant component for the synthesis of glycolipid analogues. Glycolipids are crucial for various biological processes, and synthetic analogues are developed to study their function or to target specific receptors, such as the asialoglycoprotein receptor (ASGPr) in the liver. nih.govnih.gov The synthesis of these complex molecules often involves coupling a hydrophilic sugar headgroup to a lipophilic tail derived from fatty acids or similar hydrocarbon chains. nih.govmdpi.com Derivatives of this compound, such as 3-methyloctenols or carboxylic acids, could be incorporated as the lipid component to create novel glycolipid analogues for biological evaluation.
| Bioactive Target | Key Intermediate Derived from 3-Methyloctene | Synthetic Strategy |
| Penicillenol C1 | Enantiopure (6E)-2-methyloctenoic acid | Asymmetric alkylation followed by acylation of a tetramic acid |
| Glycolipid Analogues | Functionalized 3-methyloctene derivatives (e.g., alcohols, acids) | Amide bond formation or etherification to link with a sugar moiety |
This table summarizes the application of 3-methyloctene derivatives in the synthesis of specific bioactive molecules. nih.govacs.orgnih.govmdpi.com
Oligomerization and Polymerization Studies of Olefinic Monomers
The oligomerization and polymerization of alkenes are industrial-scale processes for producing polymers and higher-order olefins used as plasticizers, lubricants, and chemical intermediates. google.commdpi.com These reactions are typically catalyzed by transition metal complexes. mdpi.com
The reactivity of an alkene in polymerization is highly dependent on its structure. Terminal alkenes, like 1-octene (B94956), are generally more reactive than internal or sterically hindered alkenes. rsc.org this compound is a tri-substituted alkene, which presents significant steric hindrance around the double bond. This steric bulk makes it a challenging monomer for homopolymerization using conventional catalysts.
However, research into the polymerization of functionalized or sterically demanding olefins continues to advance. For instance, the copolymerization of 1-octene with polar monomers like methyl acrylate (B77674) has been achieved using Lewis acid catalysts such as scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) to yield high molecular weight alternating copolymers. rsc.org Similarly, functionalized poly(ethylene-octene) has been prepared via melt free-radical grafting reactions. acs.org While specific studies on the oligomerization or polymerization of this compound are not prominent in the literature, these advanced catalytic methods provide potential pathways. It is conceivable that under forcing conditions or with highly active, sterically tolerant catalysts, this compound could be co-polymerized with more reactive monomers to introduce its specific branching pattern into a polymer chain, thereby modifying the material's physical properties. The primary challenge remains overcoming the low reactivity of the tri-substituted double bond. google.commdpi.com
| Monomer(s) | Catalyst System | Polymer Type | Key Finding |
| 1-Octene and Methyl Acrylate | Sc(OTf)₃ / AIBN | Alternating Copolymer | Lewis acid enables copolymerization of a non-polar olefin with a polar monomer to high molecular weight. rsc.org |
| Poly(ethylene-octene) with GMA & St | Dicumyl Peroxide | Graft Copolymer | Functionalization of an existing polyolefin backbone via free-radical grafting. acs.org |
| Propene | Nickel-based catalyst (Dimersol Process) | Branched Hexenes (Oligomers) | Selective dimerization of a simple alkene to produce specific branched oligomers. youtube.com |
This table presents examples of oligomerization and polymerization of related olefinic monomers, highlighting relevant strategies.
Advanced Analytical Techniques for Characterization and Mechanistic Studies of 3 Methyloct 3 Ene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D)
High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-methyloct-3-ene. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to map the complete carbon skeleton and proton environments.
¹H NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For this compound, the single vinylic proton (=CH) is expected to appear in the downfield region typical for alkenes (δ 5.0-5.5 ppm). The signals for the methylene (B1212753) (CH₂) and methyl (CH₃) groups will appear in the upfield aliphatic region (δ 0.8-2.2 ppm).
¹³C NMR distinguishes the different carbon atoms in the molecule. The two sp² hybridized carbons of the double bond are the most deshielded among the carbons, typically resonating between δ 120-140 ppm. The sp³ hybridized carbons of the alkyl chains appear at higher field strengths.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for confirming the structure.
COSY spectra reveal ¹H-¹H coupling correlations. For this compound, a cross-peak between the vinylic proton (H4) and the adjacent methylene protons (H5) would definitively establish their connectivity.
HSQC correlates directly attached ¹H and ¹³C nuclei. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons (like C3) and piecing together the molecular fragments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-3-Methyloct-3-ene
| Atom Number | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~0.9 (t) | ~14 |
| 2 | ~2.0 (q) | ~29 |
| 3 | - | ~135 |
| 3-CH₃ | ~1.6 (s) | ~16 |
| 4 | ~5.2 (t) | ~125 |
| 5 | ~1.9 (q) | ~29 |
| 6 | ~1.4 (sextet) | ~32 |
| 7 | ~1.3 (sextet) | ~23 |
| 8 | ~0.9 (t) | ~14 |
Note: These are estimated values based on standard chemical shift ranges for similar alkenes. Actual experimental values may vary.
Mass Spectrometry (MS) for Structural Confirmation and Mechanistic Pathway Elucidation
Mass spectrometry is a key technique for determining the molecular weight of this compound and for gaining structural information from its fragmentation pattern. In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, characteristic fragment ions.
The molecular ion peak for this compound (C₉H₁₈) would appear at a mass-to-charge ratio (m/z) of 126. The fragmentation of alkenes is often dominated by cleavage at the allylic position, as this leads to the formation of a stable, resonance-stabilized carbocation. For this compound, cleavage of the C5-C6 bond (allylic to the double bond) would be a prominent pathway.
Mechanistic studies of reactions involving this compound, such as oxidation or polymerization, can utilize MS to identify intermediates and products, helping to elucidate the reaction pathway.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 126 | [C₉H₁₈]⁺• | Molecular Ion (M⁺•) |
| 97 | [C₇H₁₃]⁺ | Loss of an ethyl radical (•C₂H₅) from the C2 position |
| 83 | [C₆H₁₁]⁺ | Allylic cleavage with loss of a propyl radical (•C₃H₇) |
| 69 | [C₅H₉]⁺ | Allylic cleavage with loss of a butyl radical (•C₄H₉) |
| 55 | [C₄H₇]⁺ | Common fragment from cleavage within the butyl chain |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in alkene spectra |
Chromatographic Separations (GC, HPLC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and its stereoisomers, as well as for monitoring the progress of a reaction.
Gas Chromatography (GC) is the primary method for analyzing volatile compounds like this compound. Due to its non-polar nature, a non-polar stationary phase column (e.g., DB-5, 5%-phenyl-methylpolysiloxane) is typically used. berkeley.eduresearchgate.net GC can effectively separate the (E) and (Z) isomers of this compound, which will have slightly different retention times. vurup.sk The technique is widely used for purity assessment and for quantitative analysis of reaction mixtures over time when coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).
High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative separations or for separating alkenes from more polar or non-volatile compounds. scielo.br For a non-polar analyte like this compound, normal-phase HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane) could be used. However, for analytical purposes, GC is generally preferred due to the compound's volatility.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and In-Situ Observation
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy is particularly useful for identifying the types of bonds present. For this compound, key absorptions would include C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons, and the characteristic C=C double bond stretch.
Raman Spectroscopy is complementary to FTIR. The C=C stretch in trisubstituted alkenes, which can be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. utah.edu This makes Raman spectroscopy a valuable tool for confirming the presence of the double bond. spectroscopyonline.comspectroscopyonline.com Furthermore, in-situ Raman spectroscopy can be used to monitor reactions in real-time without the need for sample extraction, providing kinetic and mechanistic data.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR / Raman) |
| =C-H | Stretch | 3000 - 3100 | Medium / Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong / Strong |
| C=C | Stretch | ~1670 | Medium-Weak / Strong |
| =C-H | Out-of-plane bend (wag) | 800 - 840 | Strong / Weak |
| -CH₂- | Bend (Scissor) | ~1465 | Medium / Medium |
| -CH₃ | Bend | ~1375 | Medium / Medium |
Source: Based on general correlation tables for trisubstituted alkenes. spectroscopyonline.comspectroscopyonline.comwikipedia.org
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is a liquid at standard temperature and pressure, XRD analysis is not routinely applicable.
However, its solid-state structure could be determined by performing the analysis at low temperatures where the compound crystallizes. lcc-toulouse.frrigaku.compsu.edu Low-temperature single-crystal XRD would provide highly accurate bond lengths, bond angles, and conformational information. It could also definitively establish the (E) or (Z) stereochemistry of the double bond in the solid state. Alternatively, XRD could be used to study this compound if it were incorporated into a crystalline host-guest complex or a metal-organic framework. researchgate.netrsc.org Such studies are not for simple characterization but are employed in advanced materials science and mechanistic studies of solid-state reactions.
Q & A
Q. What frameworks are recommended for assessing the environmental impact of this compound in lifecycle analyses?
- Methodological Answer :
- Use established metrics (e.g., E-factor, atom economy) to quantify waste generation .
- Incorporate probabilistic models to account for uncertainty in degradation pathways or bioaccumulation potential .
- Reference interdisciplinary guidelines (e.g., Green Chemistry Principles) to align findings with sustainability goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
